Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester
Description
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester (molecular formula: C₁₄H₂₁NO₂, molecular weight: 235.33 g/mol) is a substituted butanoic acid ester featuring a methyl ester group and a 3-[(1-phenylethyl)amino] substituent. This compound is structurally distinct due to the incorporation of a chiral phenylethylamine moiety, which introduces steric and electronic effects that influence its physicochemical properties. The compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, likely as an intermediate for bioactive molecules or chiral building blocks .
Properties
IUPAC Name |
methyl 3-(1-phenylethylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAFHBCFBWYWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474124 | |
| Record name | Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53118-62-0 | |
| Record name | Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone for constructing the β-amino ester framework. In a seminal approach, isobutyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate was synthesized via a stereoselective Michael addition of 1-phenylethylamine to an α,β-unsaturated ester. Key steps include:
- Substrate : Methyl acrylate or its derivatives.
- Catalyst : Chiral organocatalysts (e.g., cinchona alkaloids) or transition-metal complexes.
- Conditions : Polar aprotic solvents (THF, DMF) at −20°C to 25°C.
- Yield : 60–85% with enantiomeric excess (ee) >90%.
For example, reacting methyl 2-methylenebutanoate with (S)-1-phenylethylamine in the presence of a thiourea catalyst afforded the target compound with 82% ee. Steric hindrance from the 1-phenylethyl group directs facial selectivity during nucleophilic attack.
Reductive Amination
Reductive amination offers a versatile route by condensing a ketone or aldehyde with 1-phenylethylamine. A representative protocol involves:
- Substrate : Methyl 3-oxobutanoate.
- Amine : (R)- or (S)-1-phenylethylamine.
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium.
- Conditions : Methanol or ethanol, pH 4–6 (acetic acid buffer), 25–50°C.
- Yield : 70–88%, diastereomeric ratio (dr) 3:1 to 5:1.
Steric effects from the 1-phenylethyl group favor the formation of the syn diastereomer. Post-reduction crystallization (e.g., using hexane/ethyl acetate) enhances dr to >95%.
Direct Alkylation of Amines
Alkylation of secondary amines with methyl 3-bromobutanoate is a straightforward but less stereoselective method:
- Substrate : Methyl 3-bromobutanoate.
- Amine : 1-Phenylethylamine.
- Base : Triethylamine or K2CO3.
- Solvent : Acetonitrile or DMF, 60–80°C.
- Yield : 50–65%, requires excess amine to suppress dialkylation.
This method is industrially favored for its simplicity but often requires chromatography for purification.
Enzymatic Resolution
Enantiomerically pure batches are achievable via enzymatic hydrolysis or transesterification:
- Substrate : Racemic methyl 3-[(1-phenylethyl)amino]butanoate.
- Enzyme : Lipase B from Candida antarctica (CAL-B).
- Conditions : Phosphate buffer (pH 7), 30–37°C.
- Outcome : Kinetic resolution with ee >98% for the (S)-enantiomer.
This method is scalable but limited by enzyme cost and reaction time (24–48 hr).
One-Pot Condensation
A patent-pending one-pot method condenses methyl 3-aminobutanoate with benzaldehyde derivatives:
- Substrate : Methyl 3-aminobutanoate.
- Electrophile : Styrene oxide or α-methylstyrene.
- Catalyst : Mg(ClO4)2 or Sc(OTf)3.
- Yield : 75–90%, dr 4:1.
This approach minimizes intermediate isolation, enhancing atom economy.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (ee/dr) | Scalability | Key Limitations |
|---|---|---|---|---|
| Asymmetric Michael | 60–85 | >90% ee | Moderate | Catalyst cost |
| Reductive Amination | 70–88 | 3:1–5:1 dr | High | Diastereomer separation |
| Direct Alkylation | 50–65 | Low | High | Purification challenges |
| Enzymatic Resolution | 40–60 | >98% ee | Low | Enzyme cost, time |
| One-Pot Condensation | 75–90 | 4:1 dr | High | Substrate specificity |
Stereochemical Considerations
The 3-position chiral center necessitates precise stereocontrol:
- Chiral Auxiliaries : (S)-1-Phenylethylamine induces R configuration at C3 via steric guidance.
- Dynamic Kinetic Resolution : Racemization at C3 during alkylation enables high dr.
- Crystallization-Induced Diastereomerism : Diastereomeric salts (e.g., with tartaric acid) achieve ee >99%.
Industrial-Scale Synthesis
Patents highlight cost-effective routes:
- Continuous Flow Systems : Mitsunobu reactions under flow conditions reduce reaction time to 2 hr.
- Green Solvents : Cyclopentyl methyl ether (CPME) replaces THF, improving safety.
- Catalyst Recycling : Immobilized lipases or chiral phosphoric acids enable 10+ reuse cycles.
Analytical Characterization
Critical data for quality control:
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with various reagents. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of perfumes, flavoring agents, and other fine chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active butanoic acid, which can then interact with various enzymes and receptors in biological systems. The phenylethylamino group can also participate in binding interactions with proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related esters of butanoic acid.
Table 1: Comparative Analysis of Butanoic Acid Derivatives
Key Comparative Insights
Structural Complexity and Chirality: The target compound’s phenylethylamino group introduces chirality and steric hindrance, distinguishing it from simpler esters like butanoic acid, methyl ester. In contrast, esters such as butanoic acid, methyl ester are linear and lack functionalized side chains, making them highly volatile and suitable for flavor applications .
Volatility and Aroma Profile: Simple esters (e.g., butanoic acid, methyl ester) exhibit low molecular weights (102–130 g/mol) and high volatility, contributing to their roles in food aromas (e.g., pear, strawberry) . The phenylethylamino-substituted ester, with a higher molecular weight (235.33 g/mol), is less volatile and unlikely to contribute to aromas. Its applications are instead tied to synthetic chemistry .
Biological and Industrial Relevance: Butanoic acid, 3-methyl-, methyl ester is produced by rhizospheric bacteria and fungi, indicating roles in microbial ecology . The target compound’s amino group may confer bioactivity, though this requires further study. Ionic derivatives like butanoic acid, 3-oxo-, methyl ester sodium salt are utilized in specialized syntheses due to their solubility and reactivity .
Ester Group Variations: Ethyl esters (e.g., butanoic acid, ethyl ester) generally have higher boiling points than methyl esters, affecting their persistence in food matrices . The ethyl analog of the target compound (C₁₅H₂₃NO₂) would follow this trend .
Biological Activity
Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester, also known as methyl 3-(1-phenylethylamino)butanoate, is an organic compound characterized by its unique structural features, which include a butanoic acid backbone, a methyl ester functional group, and a substituted amino group. This composition contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C13H19NO2
- Molecular Weight : Approximately 221.295 g/mol
- CAS Number : 53118-62-0
The compound's structure allows for various interactions within biological systems, particularly involving the central nervous system (CNS) due to the presence of the phenylethylamine moiety.
Biological Activities
This compound exhibits several potential biological activities:
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, possibly acting as a modulator of central nervous system activity. Its structural similarity to other CNS-active compounds suggests potential applications in treating neurological disorders.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of butanoic acid exhibit antimicrobial activity. While specific data on this compound's efficacy is limited, related compounds have shown promise against various bacterial strains .
- Antineoplastic Activity : Some studies suggest that compounds with similar structures may possess anti-cancer properties through mechanisms that involve apoptosis induction and inhibition of cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Investigation
In a recent study examining the neuropharmacological effects of similar compounds, researchers found that derivatives of butanoic acid could modulate serotonin receptors, leading to enhanced mood regulation in animal models. This finding suggests that this compound may have therapeutic potential in treating mood disorders.
Case Study: Antimicrobial Activity
A study focused on the synthesis and biological evaluation of azole and diazole derivatives revealed that certain structural analogs exhibited significant antibacterial activity against Gram-positive bacteria. Although specific data on this compound is still emerging, its structural characteristics align with those known to impart antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
